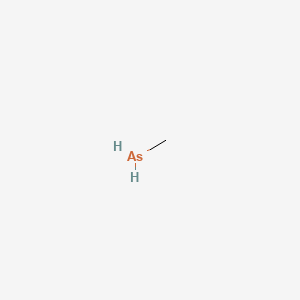

Arsine, methyl-

Overview

Description

“Arsine, methyl-” or simply “Arsine” (IUPAC name: arsane) is an inorganic compound with the formula AsH3 . This flammable, pyrophoric, and highly toxic pnictogen hydride gas is one of the simplest compounds of arsenic . Despite its lethality, it finds some applications in the semiconductor industry and for the synthesis of organoarsenic compounds .

Synthesis Analysis

Arsine is formed when arsenic comes in contact with an acid . It has been reported that arsine can be synthesized when a reaction solution containing alkaline metal arsenates and inorganic acids in an appropriate ratio is passed through a zinc (magnesium) layer . Another study investigated the effects of arsine on the synthesis and thermal degradation of 4 samples of virgin polypropylene (PP-virgin) and proposed reaction mechanisms that allow understanding of its behavior .

Molecular Structure Analysis

The molecular structure of arsine is trigonal pyramidal . The AsH distance is 1.523A and the H–As–H angle is 91°34′ .

Chemical Reactions Analysis

Arsenic occurs in the natural environment in four oxidation states: As(V), As(III), As(0) and As(-III). The behavior of arsenic species changes depending on the biotic or abiotic conditions in water . In groundwater, arsenic is predominantly present as As(III) and As(V), with a minor amount of methyl and dimethyl arsenic compounds being reported .

Physical And Chemical Properties Analysis

Arsine is a colorless gas with a mild, garlic-like odor . It is shipped as a liquefied compressed gas . Its molecular weight is 78.0, boiling point is -81°F, and freezing point is -179°F .

Mechanism of Action

Safety and Hazards

Arsine is extremely toxic, explosive, flammable, and a potential occupational carcinogen . Exposure to arsine can cause serious health issues such as headache, malaise, lassitude, dizziness, dyspnea, abdominal pain, nausea, vomiting, bronze skin, hematuria, jaundice, peripheral neuropathy, and even death .

Future Directions

Research is ongoing to understand the fate and behavior of organic arsenic compounds in the soil environment, based on an extensive literature researches . The objective of this review is to provide an overview on the state of knowledge to date about the occurrence and potential transformation of organic As, including methylation, degradation, and hydration, in soils and their uptake and accumulation in plants and animals .

properties

IUPAC Name |

methylarsane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5As/c1-2/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDBICIFODFKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[AsH2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5As | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.972 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

593-52-2 | |

| Record name | Methylarsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsine, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

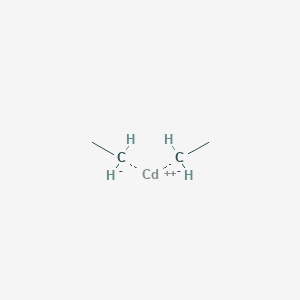

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

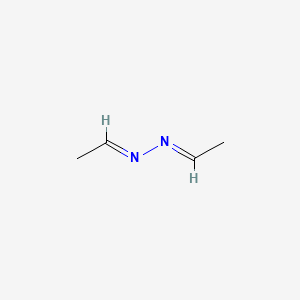

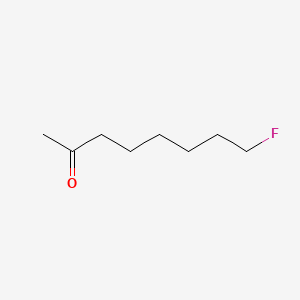

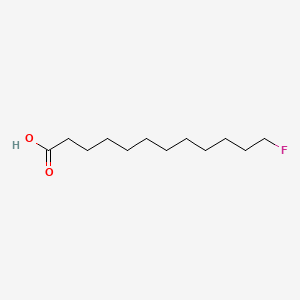

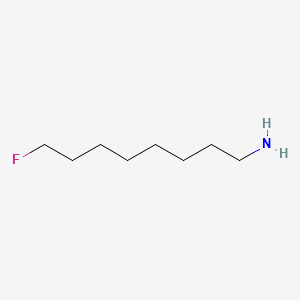

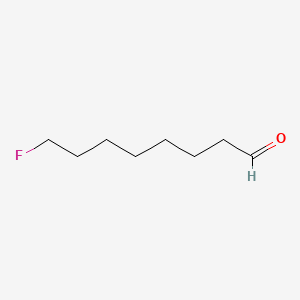

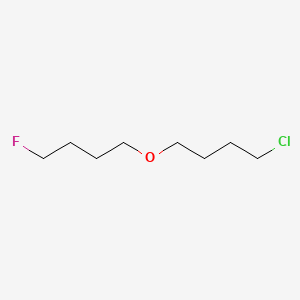

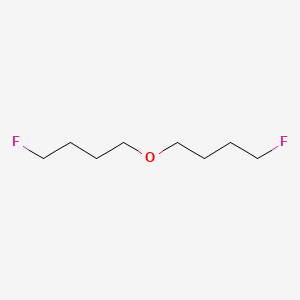

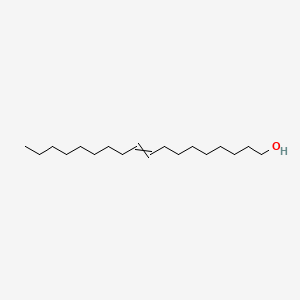

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.